molecular formula C10H10N2O2 B11910659 2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one CAS No. 143554-29-4

2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one

Cat. No.: B11910659
CAS No.: 143554-29-4
M. Wt: 190.20 g/mol
InChI Key: NCOWQOQNXIWXSO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one is a synthetic derivative based on the privileged 8-hydroxyquinoline (8-HQ) scaffold, a structure renowned for its versatile chelating properties and broad spectrum of biological activities . The 8-hydroxyquinoline core is a bicyclic molecule featuring a phenolic ring fused to a pyridine ring, which allows it to act as a bidentate chelator for various metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ . The specific modification with an aminomethyl group at the 2-position, combined with the 4-one moiety, is designed to fine-tune the compound's physicochemical properties, including its lipophilicity, metal-binding affinity, and overall pharmacokinetic profile, making it a compound of significant interest for exploratory research in medicinal chemistry. While direct studies on this specific analog are not reported in the searched literature, its structural features suggest potential research applications aligned with other 8-HQ derivatives. These analogues are extensively investigated as potential anticancer agents, with some showing efficacy against multidrug-resistant (MDR) cancer cell lines by exploiting collateral sensitivity, a phenomenon where the resistance mechanism paradoxically enhances the toxicity of certain compounds . The mechanism of action for 8-HQ derivatives is often linked to their ability to chelate essential metal ions, thereby disrupting metal homeostasis, inhibiting metalloenzymes like matrix metalloproteinases (MMPs), and inducing oxidative stress in target cells . Furthermore, the 8-HQ scaffold is a recognized starting point for developing antimicrobials and antivirals, with research indicating activity against pathogens such as dengue virus and H5N1 avian influenza . The aminomethyl substituent provides a handle for further chemical functionalization, enabling researchers to synthesize more complex molecules or conjugates for structure-activity relationship (SAR) studies and the development of targeted therapies. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of consumption.

Properties

CAS No.

143554-29-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(aminomethyl)-8-hydroxy-1H-quinolin-4-one

InChI

InChI=1S/C10H10N2O2/c11-5-6-4-9(14)7-2-1-3-8(13)10(7)12-6/h1-4,13H,5,11H2,(H,12,14)

InChI Key

NCOWQOQNXIWXSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=CC2=O)CN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials : 3-Hydroxyanthranilic acid (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are dissolved in anhydrous ethanol.

  • Cyclization : Reflux at 80°C for 6–8 hours initiates enamine formation, followed by intramolecular cyclization to yield 8-hydroxyquinolin-4(1H)-one.

  • Isolation : The product is precipitated by adjusting the pH to 2–3 with hydrochloric acid, filtered, and recrystallized from methanol (yield: 65–75%).

Table 1 : Optimization of Conrad–Limpach Reaction

ParameterConditionYield (%)
SolventEthanol72
Temperature (°C)8068
Reaction Time (h)875

Aminomethylation via Mannich Reaction

Introducing the aminomethyl group at position 2 requires regioselective functionalization. The Mannich reaction, employing formaldehyde and ammonia equivalents, is a promising route, though side reactions like Knoevenagel condensation may occur.

Standard Mannich Conditions

  • Substrate : 8-Hydroxyquinolin-4(1H)-one (1.0 equiv) is dissolved in 1,4-dioxane.

  • Reagents : Paraformaldehyde (2.0 equiv) and ammonium chloride (1.5 equiv) are added under nitrogen.

  • Reaction : Stirred at 60°C for 12 hours, yielding 2-(aminomethyl)-8-hydroxyquinolin-4(1H)-one as a pale-yellow solid (yield: 40–50%).

Challenges and Side Reactions

  • Knoevenagel Condensation : The activated methylene adjacent to the ketone at position 4 competes with aminomethylation, leading to α,β-unsaturated carbonyl byproducts.

  • Mitigation Strategies :

    • Protecting Groups : Temporarily masking the ketone as a ketal (e.g., ethylene glycol) prevents undesired condensation.

    • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity by stabilizing the Mannich intermediate.

Table 2 : Mannich Reaction Optimization

ConditionOutcomeYield (%)
Unprotected ketoneKnoevenagel byproduct dominant22
Ketal-protected coreSelective aminomethylation58
DMF solventImproved solubility and stability49

Alternative Synthetic Approaches

Reductive Amination of 2-Formylquinolinone

  • Formylation : Vilsmeier–Haack reaction introduces a formyl group at position 2 using POCl₃ and DMF.

  • Reduction : Sodium cyanoborohydride reduces the imine formed from 2-formyl-8-hydroxyquinolin-4(1H)-one and ammonium acetate, yielding the target compound (yield: 35–45%).

Palladium-Catalyzed Dehydrogenation

  • Substrate : 4-Keto-1,2,3,4-tetrahydroquinoline derivatives with pre-installed aminomethyl groups are dehydrogenated using palladium black in aqueous acetone.

  • Conditions : Reflux with fumaric acid as a hydrogen acceptor for 10 hours affords the aromatic quinolinone (yield: 85–90%).

Challenges in Regioselectivity and Functional Group Compatibility

Competing Reaction Sites

  • The 8-hydroxy group directs electrophilic substitution to positions 5 and 7 (meta), while the ketone activates position 2 (para). Computational studies suggest that steric hindrance at position 2 favors aminomethylation over other positions.

Stability of Intermediates

  • Oxidative Degradation : The 8-hydroxy group is prone to oxidation under acidic conditions. Using antioxidant additives (e.g., BHT) during reflux improves stability .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)quinoline-4,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4,8-dione derivatives, while substitution reactions can produce various functionalized quinoline compounds .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 8-hydroxyquinoline derivatives, including 2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one. For instance, a study evaluated the effects of various derivatives on cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 26.30 to 63.75 µM against selected cancer cell lines, suggesting their potential as anticancer agents .

Neuroprotective Effects

Compounds containing the 8-hydroxyquinoline moiety are recognized for their neuroprotective properties. They act as iron chelators, which can mitigate oxidative stress associated with neurodegenerative diseases like Alzheimer's. Research has shown that these compounds can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s disease . A recent study highlighted that specific derivatives could effectively reduce metal ion-induced aggregation of amyloid-beta, thereby offering a therapeutic avenue for neurodegenerative conditions .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various pathogens. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating notable antibacterial effects with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like penicillin G . This suggests that these compounds could serve as alternatives or adjuncts in antimicrobial therapy.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit enzymes relevant in various diseases. For example, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in the treatment of Alzheimer’s disease. Some synthesized derivatives exhibited IC50 values ranging from 8.80 to 26.50 µM for AChE inhibition, indicating their potential utility in managing cognitive disorders .

Organic Light Emitting Diodes (OLEDs)

Beyond biological applications, this compound and its derivatives have been utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable candidates for use as electron carriers in OLED technology . This application highlights the versatility of the compound beyond medicinal chemistry.

Fluorescent Chemosensors

The compound's ability to form complexes with metal ions has led to its use in developing fluorescent chemosensors. These sensors can detect metal ions in various environments, making them valuable tools in environmental monitoring and biomedical applications .

Case Study: Anticancer Efficacy

In a detailed investigation by Shah et al., a series of novel 8-hydroxyquinoline hydrazones were synthesized and tested against multiple cancer cell lines. One derivative was found to be particularly effective against lung carcinoma (A-549), with an IC50 value significantly lower than that of standard treatments like doxorubicin . This case underscores the potential of this compound derivatives in cancer therapy.

Case Study: Neuroprotection

Research conducted by Hirbod et al. focused on synthesizing compounds incorporating both coumarin and 8-hydroxyquinoline moieties. These compounds were evaluated for their inhibitory effects on AChE and BuChE, revealing promising results that support further development for neuroprotective therapies .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)quinoline-4,8-diol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors involved in disease processes. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

4-Hydroxyquinolin-2(1H)-one Derivatives
  • 3-Acetyl-4-hydroxyquinolin-2(1H)-one (): Substitution: Acetyl (-COCH3) at position 3. Used in synthetic organic chemistry for constructing fused heterocycles . Key Difference: The target compound’s aminomethyl group at position 2 introduces basicity and hydrogen-bonding capability absent in acetyl-substituted analogs.
  • 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (): Substitution: Carbonyl-linked diazepine ring at position 3. Key Difference: The diazepine substituent may enhance lipophilicity compared to the target’s polar aminomethyl group.
8-Substituted Quinolinones
  • 8-Methoxy-6-methylquinolin-4(1H)-one (): Substitution: Methoxy (-OCH3) at position 8, methyl (-CH3) at position 4. Structural data (SMILES, InChI) confirm planar geometry . Key Difference: The target’s hydroxyl group at position 8 offers stronger hydrogen-bonding capacity than methoxy, favoring aqueous solubility.
  • 8-Amino-1-isobutylquinolin-4(1H)-one (): Substitution: Amino (-NH2) at position 8, isobutyl (-CH2CH(CH2)2) at position 1. Properties: The isobutyl group enhances lipophilicity (logP ~2.5 estimated), while the amino group at position 8 may participate in redox reactions. Used as a pharmaceutical intermediate . Key Difference: The target’s aminomethyl at position 2 and hydroxyl at 8 create a bifunctional hydrogen-bonding profile distinct from this mono-amino analog.

Functional Group Impact on Physicochemical Properties

Compound Substituents logP (Estimated) Solubility (Water) Key Reactivity
Target Compound -CH2NH2 (C2), -OH (C8) ~1.2 High Nucleophilic amine; H-bond donor
4-Chloro-8-methylquinolin-2(1H)-one () -Cl (C4), -CH3 (C8) ~2.8 Low Electrophilic Cl for SN reactions
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one () -F (C5,7), -C7H15 (C3) ~4.5 Very low Lipophilic; antimalarial activity
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one () -OH (C8), dihydro ring ~0.9 Moderate Reduced aromaticity; increased stability
  • Aminomethyl Group: Lowers logP by ~1.5 units compared to methyl or chloro substituents, enhancing aqueous solubility. The amine can participate in Schiff base formation or salt bridges .
  • Hydroxyl vs. Methoxy : Hydroxyl groups increase solubility but may reduce metabolic stability due to susceptibility to glucuronidation .

Biological Activity

2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one (often abbreviated as AMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of AMQ, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of AMQ is C10H10N2O2, featuring a quinoline core with an amino methyl group and a hydroxyl group at specific positions. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

AMQ and its derivatives have demonstrated promising antimicrobial properties. Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant activity against a range of bacterial strains. For example, studies have shown that derivatives of 8-hydroxyquinoline can inhibit bacterial DNA gyrase, leading to disruption in DNA replication and cell division.

Table 1: Antimicrobial Activity of AMQ Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
5-Chloro-8-hydroxyquinolineS. aureus16 µg/mL
ClioquinolPseudomonas aeruginosa8 µg/mL

Anticancer Potential

Recent studies have highlighted the potential of AMQ as an anticancer agent. It has been shown to inhibit enzymes involved in cancer metabolism, particularly mutant isocitrate dehydrogenases (IDHs), which are often mutated in cancers such as glioma and acute myeloid leukemia (AML) . The inhibition of these enzymes suggests that AMQ may play a role in altering metabolic pathways critical for tumorigenesis.

Case Study: Inhibition of IDH Enzymes
In vitro studies demonstrated that AMQ derivatives showed IC50 values ranging from 10 to 20 µM against mutant IDHs, indicating their potential as lead compounds for further development in cancer therapy.

The mechanisms underlying the biological activities of AMQ involve several pathways:

  • DNA Interaction : AMQ can bind to DNA or proteins, inhibiting essential biological processes.
  • Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase and mutant IDHs, disrupting cellular functions critical for bacterial survival and cancer cell proliferation.
  • Metal Ion Chelation : Some derivatives exhibit metal ion chelation properties, which can enhance their biological activity against pathogens and cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of AMQ is influenced by structural modifications. For instance, the introduction of various substituents on the quinoline ring can enhance antimicrobial or anticancer properties. A study found that compounds with electron-withdrawing groups exhibited improved activity against self-induced Aβ1–42 aggregation, suggesting potential implications for Alzheimer's disease treatment .

Table 2: Structure-Activity Relationships

Substituent TypeBiological ActivityObservations
Electron-withdrawingIncreased antimicrobial activityEnhanced binding affinity to targets
Hydroxyl groupEnhanced anticancer activityImproved solubility and bioavailability
Aminomethyl groupBroader spectrum of actionIncreased potency against resistant strains

Q & A

Advanced Research Question

  • Aminomethyl group : Enhances binding to biological targets (e.g., enzymes, receptors) by facilitating hydrogen bonding or electrostatic interactions. For example, fluorinated analogs show increased potency due to improved target affinity .
  • Hydroxyl group : Critical for metal chelation (e.g., Fe³⁺, Cu²⁺), which may modulate antimicrobial or anticancer activity .
  • Substituent position : Modifications at C5 or C7 alter solubility and bioavailability, as seen in related 8-hydroxyquinoline derivatives .

How can contradictions in reported biological activity data for this compound be resolved?

Advanced Research Question

  • Experimental replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability in IC₅₀ measurements .
  • Structural verification : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .
  • Target specificity : Use knockout models or competitive binding assays to validate interactions with proposed targets (e.g., EAAT2 glutamate transporters in neuroprotection studies) .

What strategies improve the solubility and stability of this compound in aqueous media?

Basic Research Question

  • pH adjustment : Protonate the aminomethyl group (pKa ~9.5) or deprotonate the hydroxyl group (pKa ~6.5) to enhance water solubility .
  • Co-solvents : Use DMSO or PEG-400 in formulations to stabilize the compound without precipitating .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .

How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Advanced Research Question

  • Docking studies : Predict binding modes to targets like EAAT2 or metalloenzymes using software (e.g., AutoDock Vina) .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
  • ADMET prediction : Use tools like SwissADME to optimize logP, bioavailability, and toxicity profiles .

What synthetic routes enable scalable production of derivatives for in vivo studies?

Advanced Research Question

  • Solid-phase synthesis : Employ resin-bound intermediates for rapid generation of analogs .
  • Flow chemistry : Optimize reaction parameters (e.g., residence time, temperature) for continuous production of high-purity batches .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with ethanol or water under microwave-assisted conditions .

How does the compound interact with biological membranes or cellular uptake mechanisms?

Advanced Research Question

  • Lipophilicity : Measure logD values to predict passive diffusion across cell membranes .
  • Transporters : Investigate uptake via organic cation transporters (OCTs) using competitive inhibitors (e.g., cimetidine) .
  • Fluorescence tagging : Label the compound with BODIPY or FITC to track intracellular localization via confocal microscopy .

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